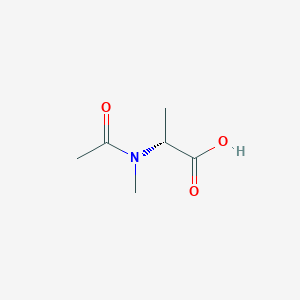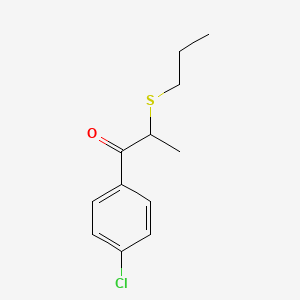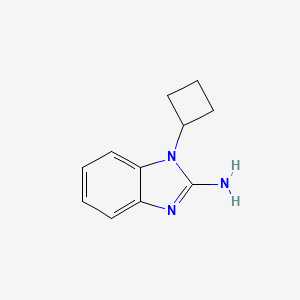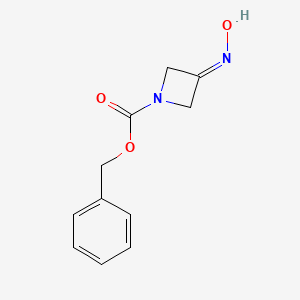
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride typically involves the reaction of aniline derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is commonly known as the “click” reaction. The general procedure involves the following steps:
Preparation of Azide Intermediate: Aniline is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the azide intermediate.
Cycloaddition Reaction: The azide intermediate is reacted with an alkyne in the presence of a copper catalyst (such as copper sulfate and sodium ascorbate) to form the triazole ring.
Purification: The resulting product is purified by recrystallization or chromatography to obtain this compound in high yield and purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the aniline moiety is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions (e.g., solvent, temperature, and catalyst).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted triazole or aniline derivatives with different functional groups.
科学的研究の応用
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antimicrobial, and antiviral agents
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its interactions with biological targets and pathways.
作用機序
The mechanism of action of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Modulating the activity of cellular receptors to alter signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms
類似化合物との比較
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions, exhibiting distinct chemical and biological properties.
Benzotriazole: A triazole derivative with a fused benzene ring, used in corrosion inhibitors and UV stabilizers.
Tetrazole: A related heterocyclic compound with four nitrogen atoms, known for its applications in pharmaceuticals and explosives
The uniqueness of this compound lies in its specific structural features and versatile reactivity, making it a valuable compound in various scientific and industrial fields.
特性
分子式 |
C8H10Cl2N4 |
|---|---|
分子量 |
233.09 g/mol |
IUPAC名 |
4-(2H-triazol-4-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C8H8N4.2ClH/c9-7-3-1-6(2-4-7)8-5-10-12-11-8;;/h1-5H,9H2,(H,10,11,12);2*1H |
InChIキー |
VRVCWYWOCYBSEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNN=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)



![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)



![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)

